molecular formula C11H20N2O3 B2926694 1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid CAS No. 188854-42-4

1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid

Cat. No.: B2926694
CAS No.: 188854-42-4
M. Wt: 228.292
InChI Key: ZOAYBBWITZNRCB-UHFFFAOYSA-N
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Description

1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid is a synthetic organic compound built on a piperidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The compound features a carboxylic acid functional group at the 4-position of the piperidine ring, which is also substituted at the nitrogen with a diethylamide moiety. The piperidine-4-carboxylic acid (isonipecotic acid) core is a well-known conformationally constrained analogue of gamma-aminobutyric acid (GABA) and has been identified as a moderately potent partial agonist of GABA_A receptors, though it is unable to cross the blood-brain barrier due to its polarity . Derivatives of piperidine-4-carboxylic acid are frequently utilized as key building blocks in pharmaceutical synthesis . This specific derivative, with its diethylamide group, may be of particular value in the synthesis of more complex molecules, the exploration of structure-activity relationships (SAR), or as a precursor in the development of compounds with potential biological activity. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-(diethylcarbamoyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-3-12(4-2)11(16)13-7-5-9(6-8-13)10(14)15/h9H,3-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAYBBWITZNRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid involves several steps. One common method is the reaction of diethylamino carbamate with 1,4-dihydroxymethyl piperidine, followed by acylation with an appropriate reagent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Piperidine-4-Carboxylic Acid Derivatives

The following table summarizes key structural, physicochemical, and biological differences between 1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid and related compounds:

Compound Molecular Formula Molecular Weight Substituent Key Properties/Activities References
This compound C11H18N2O3 226.28 Diethylaminocarbonyl at 1-position Hypothesized to exhibit enhanced solubility due to the basic diethylamino group.
1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic acid C14H16ClNO4 297.73 4-Chlorophenoxyacetyl at 1-position Higher lipophilicity (logP ~2.8) due to aromatic chloro substitution; potential antimicrobial activity.
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid C9H15NO4 201.22 Ethoxycarbonyl at 1-position Moderate solubility (logS = -1.95); used as a precursor in peptide synthesis.
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid C14H17NO4 263.29 Benzyloxycarbonyl at 1-position Low BBB permeability (predicted); common protecting group in organic synthesis.
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic acid C13H16N2O5S 312.34 Sulfamoylbenzoyl at 1-position PDE5 enzyme inhibition (IC50 < 100 nM); antithrombotic and anticancer applications.
1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid C13H14ClNO3 267.71 2-Chlorobenzoyl at 1-position Poor aqueous solubility; used in ligand design for G-protein-coupled receptors.

Key Observations:

Substituent Effects on Lipophilicity: The diethylaminocarbonyl group likely reduces lipophilicity compared to aromatic substituents (e.g., 4-chlorophenoxyacetyl or benzyloxycarbonyl) due to its basic nitrogen, enhancing solubility in polar solvents . Chlorinated derivatives (e.g., 1-(2-chlorobenzoyl)) exhibit higher logP values, suggesting better membrane permeability but poorer aqueous solubility .

Biological Activity: The sulfamoylbenzoyl analog () demonstrates potent PDE5 inhibition, a feature absent in ethoxycarbonyl or benzyloxycarbonyl derivatives, highlighting the role of sulfonamide groups in enzyme targeting . Chlorophenoxyacetyl derivatives () may exhibit antimicrobial properties due to halogenated aromatic moieties, a common feature in bioactive molecules .

Synthetic Utility :

  • Ethoxycarbonyl and benzyloxycarbonyl derivatives () are frequently used as intermediates in peptide synthesis, whereas sulfamoylbenzoyl derivatives require more complex coupling agents like EDCI/HOBt .

Biological Activity

1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a diethylamino group and a carboxylic acid functional group. Its chemical structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways. It is believed to interact with various receptors and enzymes, influencing cellular functions:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular metabolism and growth.
  • Receptor Modulation : It can act on G-protein-coupled receptors (GPCRs), which are critical targets in drug development for their roles in numerous physiological processes .

Biological Activities

This compound has been investigated for several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, highlighting its potential as an antibacterial agent.
  • Anticancer Effects : Research indicates that the compound may possess anticancer properties, potentially inhibiting tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Neuroprotective Effects : There is emerging evidence that it may offer neuroprotection by modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neuronal cells from oxidative stress

Case Study: Anticancer Activity

A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity. The compound was tested against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. Results indicated an IC50 value of approximately 15 µM for HeLa cells, suggesting potent anticancer activity. Mechanistic studies revealed that the compound induced apoptosis through the mitochondrial pathway, leading to increased caspase activity and DNA fragmentation .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Initial studies suggest favorable absorption characteristics, with moderate bioavailability. However, further investigations are necessary to evaluate its metabolic stability and potential toxicity profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via acylation of piperidine-4-carboxylic acid derivatives. A two-step approach is recommended:

Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) to convert the carboxylic acid to its acyl chloride intermediate, as demonstrated in analogous syntheses of acetylated piperidine derivatives .

Diethylcarbamoylation : React the intermediate with diethylamine in anhydrous dichloromethane (DCM) under nitrogen, with triethylamine (TEA) as a base to neutralize HCl byproducts. Stir at room temperature for 12–24 hours .

  • Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC). Purify the product via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields range from 45–70%, depending on stoichiometric ratios and solvent purity .

Q. What purification techniques are recommended for isolating this compound with high purity?

  • Methodological Answer :

  • Recrystallization : Use ethanol or methanol for recrystallization to remove unreacted starting materials. For example, dissolve the crude product in hot ethanol, filter while hot, and cool to 4°C to precipitate pure crystals .
  • Chromatography : Employ reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% trifluoroacetic acid) for analytical purity checks. Preparative HPLC is advised for >99% purity in sensitive applications .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR Analysis : Confirm the structure via ¹H and ¹³C NMR. Key signals include:
  • ¹H NMR : δ 1.1–1.3 ppm (triplet, –N(CH₂CH₃)₂), 3.4–3.6 ppm (multiplet, piperidine protons), and 12.5 ppm (broad, –COOH) .
  • ¹³C NMR : δ 172 ppm (–COOH), 165 ppm (carbonyl from carbamate), and 40–45 ppm (piperidine carbons) .
  • Mass Spectrometry : Use ESI-MS to observe the molecular ion peak [M+H]⁺ at m/z 257.2 (calculated for C₁₁H₂₀N₂O₃) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, logP) of this compound across different studies?

  • Methodological Answer : Contradictions often arise from impurities or polymorphic forms. To address this:

  • Standardize Characterization : Use differential scanning calorimetry (DSC) to confirm melting points (literature range: ~180–185°C) and compare with thermogravimetric analysis (TGA) to rule out solvent residues .
  • LogP Determination : Perform shake-flask experiments (octanol/water partitioning) or validate computational predictions (e.g., XLogP3) with HPLC retention times .

Q. What strategies are effective for analyzing the stability of this compound under varying experimental conditions (pH, temperature)?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–10) at 37°C. Monitor hydrolysis of the carbamate group via HPLC. The compound is most stable at pH 4–6 .
  • Thermal Stability : Use isothermal TGA to assess decomposition thresholds. Store the compound at –20°C in desiccated conditions to prevent moisture-induced degradation .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to study electrophilic/nucleophilic sites. The carbamate group is susceptible to nucleophilic attack, while the piperidine ring may participate in hydrogen bonding .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on the carboxylic acid and carbamate moieties as key pharmacophores .

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